

Structure-activity relationship (SAR) studies of 1-Benzofuran-5-carbaldehyde analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzofuran-5-carbaldehyde

Cat. No.: B110962

[Get Quote](#)

Comparative Guide to 1-Benzofuran-5-carbaldehyde Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) of analogs derived from **1-benzofuran-5-carbaldehyde**, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on a compilation of experimental data from various studies. Due to the inherent variability in experimental conditions across different research publications, direct comparisons of absolute activity values should be made with caution.

Quantitative Data Summary

The biological activities of **1-benzofuran-5-carbaldehyde** analogs, primarily Schiff bases and chalcones, have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the reported quantitative data.

Table 1: Anticancer Activity of **1-Benzofuran-5-carbaldehyde** Analogs

Compound ID/Series	Basic Scaffold	Modifications	Cancer Cell Line(s)	Reported IC50 (µM)	Reference(s)
Chalcones	1-Benzofuran-Chalcone	Varied aryl substitutions on the B-ring	HCC1806, HeLa, A549	5.61 - >50	[1]
Chalcones	1-(5-bromo-1-benzofuran-2-yl)-3-aryl-propenones	Varied aryl substitutions	MCF-7, PC-3	Log IC50 values reported	[2][3]
Chalcones	Prenylated Chalcones	Prenylation and varied aryl groups	LNCaP, K562, A549, HeLa	Potent activities reported	[4]
Chalcones	1-(7-ethoxy-1-benzofuran-2-yl)-5-aryl-penta-2,4-dien-1-one	Curcumin-based structure	A549, H1299, HCT116, HT29	0.35 - 2.85	[5]

Table 2: Antimicrobial Activity of **1-Benzofuran-5-carbaldehyde** Analogs

Compound ID/Series	Basic Scaffold	Modifications	Microbial Strain(s)	Reported MIC (µg/mL)	Reference(s)
Schiff Bases	4,4'-Bis(heterocyclic)carboxaldehyde (de)diphenyl diimino sulfide	Pyrrole, Thiophene, Furan carboxaldehyde de	E. coli, P. aeruginosa, S. aureus, K. pneumoniae, P. mirabilis, S. marcescens, M. canis, C. albicans	Varied zones of inhibition reported	[6]
Schiff Bases	Benzaldehyde and p-aminophenol derivatives	Varied substitutions on benzaldehyde	E. coli, S. aureus	62.5 - 250	[7]
Hydrazones	Phenyl hydrazones of benzofuran chalcones	Varied substitutions on the phenyl ring	Bacterial and fungal strains	Good to moderate activity	[8]
Hydrazones	Benzofuran hydrazones	Varied hydroxyaryl aldehydes	K562, Colo-38	Micromolar to sub-micromolar IC50	[9]

Structure-Activity Relationship (SAR) Insights

Based on the available data, the following SAR observations can be made for **1-benzofuran-5-carbaldehyde** analogs:

- Anticancer Activity of Chalcone Analogs: The anticancer potency of benzofuran-based chalcones is significantly influenced by the substituents on the aryl ring. In general, aryl chalcones tend to exhibit better cytotoxic activity than their heterocyclic counterparts.[\[1\]](#) The presence of electron-donating groups, such as methoxy (-OCH₃) and hydroxyl (-OH) groups,

on the benzene ring of the chalcone moiety has been associated with good anticancer activity.^[1] For some series, compounds with a pyridine ring showed better activity than those with an indole ring.^[1]

- Antimicrobial Activity of Schiff Base Analogs: The antimicrobial activity of Schiff bases derived from heterocyclic aldehydes varies depending on the specific heterocycle and the microbial strain.^[6] The imine group (-C=N-) is considered crucial for the biological activity of Schiff bases.^[10] The overall lipophilicity and electronic properties of the substituents play a key role in determining the antimicrobial efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay

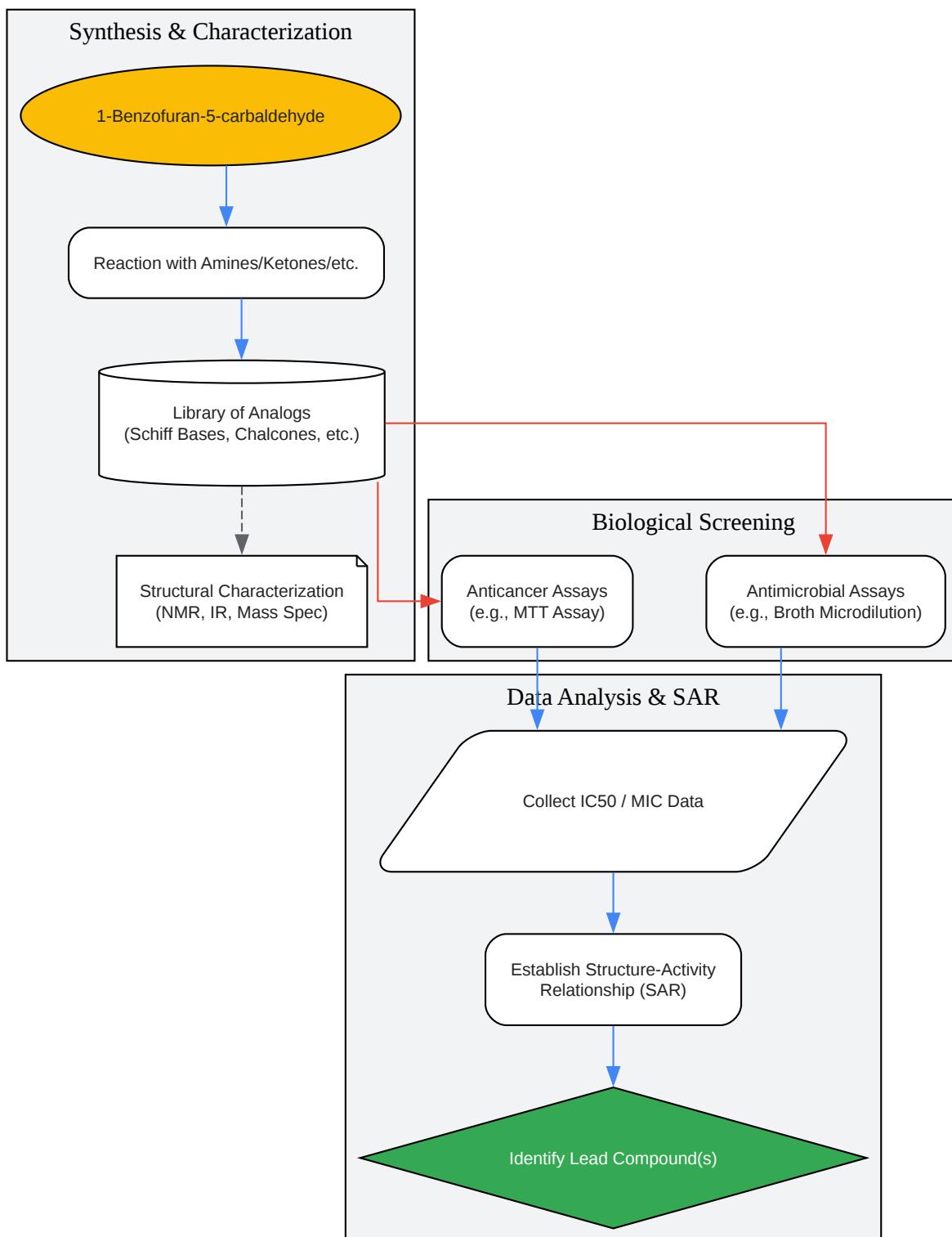
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the synthesized **1-benzofuran-5-carbaldehyde** analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
- Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

- IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method


The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture.
- Serial Dilution: The **1-benzofuran-5-carbaldehyde** analogs are serially diluted in a suitable liquid growth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study of novel compounds.

[Click to download full resolution via product page](#)

Caption: General workflow for a structure-activity relationship (SAR) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Design, synthesis and bioevaluation of novel prenylated chalcones derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
- 6. dspace.univ-setif.dz:8888 [dspace.univ-setif.dz:8888]
- 7. mediresonline.org [mediresonline.org]
- 8. scispace.com [scispace.com]
- 9. iris.unife.it [iris.unife.it]
- 10. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
- To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of 1-Benzofuran-5-carbaldehyde analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110962#structure-activity-relationship-sar-studies-of-1-benzofuran-5-carbaldehyde-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com